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Introduction

While the term "Niasp" does not correspond to a known compound in pancreatic islet cell
research, it is plausible that this is a typographical error for "Fiasp®" or refers to related
compounds containing niacin. Fiasp® is a fast-acting insulin aspart formulation that includes
niacinamide (also known as nicotinamide) to accelerate its absorption. Niacinamide, a form of
vitamin B3, has been a subject of investigation in pancreatic islet cell research for its
multifaceted effects on (3-cell function and survival. These application notes provide an
overview of the known effects of niacinamide on pancreatic islets and detailed protocols for
relevant experimental investigations.

Niacinamide has been shown to modulate insulin secretion, protect against [3-cell apoptosis,
and influence key signaling pathways. Its effects can be both protective and, under certain
conditions, inhibitory, making it a compound of interest for understanding islet biology and
developing therapeutic strategies.

Data Presentation

The following tables summarize the quantitative effects of niacinamide on pancreatic islet cells
as reported in various studies.
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Table 1: Dose-Dependent Effects of Nicotinamide on Glucose-Stimulated Insulin Secretion
(GSIS) in Rat Pancreatic Islets

.. . Effect on GSIS (in
Nicotinamide

. response to 16.7 mM Reference
Concentration
glucose)
0.5 mM Enhanced insulin release [1]

Threshold for potentiation of

3mM
GSIS
30-40% increase in insulin
5.0 mM [1]
content
Maximal potentiation of GSIS
20 mM
(~250%)
Strong inhibition of insulin
25 mM [1]

secretion

Table 2: Effects of Nicotinamide on Pancreatic 3-Cell Mass

Change in B-Cell Experimental

Treatment Reference
Mass Model

. . Partially

Nicotinamide (350 62.7 +/- 7.8% )
i pancreatectomized [2]

mg/kg) increase after 4 weeks

OLETF rats

Gradual decrease to

) Partially
Cessation of pretreatment levels )
o ) pancreatectomized [2]
Nicotinamide (30.3 +/- 4.0%) over 4
OLETF rats
weeks

Signaling Pathways

Niacinamide's effects on pancreatic islet cells are mediated through several signaling
pathways. The two primary pathways identified are the GPR109A receptor pathway and the
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SIRT1 pathway.

GPR109A Signaling Pathway

Niacin acts as a ligand for the G-protein coupled receptor GPR109A, which is expressed on [3-
cells.[3][4][5] Activation of GPR109A can lead to an inhibition of glucose-stimulated insulin
secretion.[5] This pathway involves the generation of reactive oxygen species (ROS) and the
upregulation of PPARy and UCP2.[3]
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GPR109A Signaling Pathway in Pancreatic -Cells.

SIRT1 Signaling Pathway

Nicotinamide mononucleotide (NMN), a precursor to NAD+, can increase NAD+ levels in
pancreatic islets, which in turn activates Sirtuin 1 (SIRT1).[6][7] SIRT1 is a deacetylase that
plays a crucial role in protecting -cells from oxidative stress and apoptosis.[8] It can
deacetylate and activate downstream targets such as PGC-1a and UCP2, leading to improved
mitochondrial function and cell survival.[6][7]
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SIRT1-Mediated (3-Cell Protection Pathway.
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Experimental Protocols
Experimental Workflow: Investigating the Effects of
Niacinamide on Pancreatic Islets
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Workflow for studying niacinamide in islets.

Protocol 1: Isolation of Murine Pancreatic Islets

Objective: To isolate pancreatic islets from mice for subsequent in vitro experiments.
Materials:

e Collagenase P solution (e.g., Roche)

o Hank's Balanced Salt Solution (HBSS)

¢ RPMI-1640 medium

+ Fetal Bovine Serum (FBS)
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o Histopaque-1077 (e.g., Sigma-Aldrich)

e Syringes and needles

e Surgical instruments

o Centrifuge

e Microscope

Procedure:

» Euthanize the mouse using a humane, approved method.

o Expose the abdominal cavity and locate the pancreas.

e Cannulate the common bile duct and clamp it at the ampulla of Vater.

o Perfuse the pancreas with cold collagenase solution until fully distended.
o Excise the pancreas and place it in a conical tube with collagenase solution.
e Incubate at 37°C for 10-15 minutes with gentle shaking.

o Stop the digestion by adding cold HBSS with FBS.

e Wash the digested tissue by centrifugation and resuspend in HBSS.

o Create a density gradient by carefully layering the cell suspension on top of Histopaque-
1077.

o Centrifuge at 900 x g for 20 minutes at 4°C.
o Collect the islet layer from the interface of the Histopaque and HBSS.
e Wash the collected islets with HBSS.

e Handpick the islets under a microscope to ensure purity.
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e Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and
antibiotics.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS)
Assay

Objective: To measure insulin secretion from isolated islets in response to different glucose
concentrations.

Materials:

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)

Isolated pancreatic islets

24-well plates

Incubator (37°C, 5% CO2)

Insulin ELISA kit

Procedure:

o Pre-incubate batches of 10-20 size-matched islets in KRB buffer with 2.8 mM glucose for 1-2
hours at 37°C.

o Transfer the islets to a fresh 24-well plate.

 Incubate the islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C to measure
basal insulin secretion. Collect the supernatant.

 Incubate the same islets in KRB buffer with high glucose (16.7 mM) for 1 hour at 37°C to
measure stimulated insulin secretion. Collect the supernatant.

» (Optional) To test the effect of niacinamide, include it in the incubation buffers at the desired
concentrations.
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o Store the collected supernatants at -20°C until the insulin measurement.
e Lyse the islets to measure total insulin content.

e Measure the insulin concentration in the supernatants and islet lysates using an insulin
ELISA kit according to the manufacturer's instructions.

o Express the results as insulin secreted as a percentage of total insulin content or as ng of
insulin per islet per hour.

Protocol 3: Pancreatic Islet Cell Viability Assay

Objective: To assess the effect of niacinamide on islet cell viability and apoptosis.
Materials:

 |solated pancreatic islets

e Culture medium

e Niacinamide solution

e Apoptosis-inducing agent (e.g., streptozotocin, cytokines)

o Cell viability reagents (e.g., FDA/PI staining, MTT assay)

e Apoptosis detection kit (e.g., TUNEL assay, Caspase-3 activity assay)
e Fluorescence microscope or plate reader

Procedure:

o Culture isolated islets in multi-well plates.

o Treat the islets with different concentrations of niacinamide for a specified period (e.g., 24-48
hours).

o (Optional) Co-treat with an apoptosis-inducing agent to assess the protective effects of
niacinamide.
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» For FDA/PI Staining:
o Incubate islets with Fluorescein Diacetate (FDA) and Propidium lodide (PI) solution.

o Visualize under a fluorescence microscope. Live cells will fluoresce green (FDA), and
dead cells will fluoresce red (PI).

o Quantify the percentage of live and dead cells.
e For MTT Assay:
o Incubate islets with MTT solution.
o Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
o Measure the absorbance at 570 nm using a plate reader.
o For Apoptosis Assays:

o Follow the manufacturer's protocol for the chosen apoptosis detection kit (e.g., TUNEL or
Caspase-3).

o Quantify the apoptotic cells using fluorescence microscopy or a plate reader.

Conclusion

The study of niacinamide in pancreatic islet cell research reveals a complex and concentration-
dependent role in modulating B-cell function and survival. While high concentrations may be
inhibitory to insulin secretion, lower concentrations show potential for enhancing insulin release
and protecting against cell death. The provided protocols offer a foundation for researchers to
investigate these effects further and to elucidate the underlying molecular mechanisms. A
thorough understanding of the signaling pathways involved, such as the GPR109A and SIRT1
pathways, is crucial for the development of novel therapeutic strategies for diabetes and other
pancreatic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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